EPZ028862 was developed by researchers at Epizyme, Inc., a biotechnology company focused on developing innovative therapeutics for cancer and other serious diseases. The compound falls under the category of epigenetic modulators, specifically targeting the enhancer of zeste homolog 2 (EZH2) protein, which is part of the polycomb repressive complex 2. This classification highlights its role in modifying gene expression through epigenetic mechanisms.
The synthesis of EPZ028862 involves several key steps, typically utilizing organic synthesis techniques common in medicinal chemistry. The process begins with the construction of a core structure that is modified through various chemical reactions to introduce functional groups essential for its biological activity.
The detailed synthetic route can vary based on optimization studies aimed at improving yield and reducing costs.
EPZ028862 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural representation can be visualized using chemical drawing software or molecular modeling tools, which provide insights into the spatial arrangement of atoms and potential binding sites.
EPZ028862 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
Understanding these reactions is crucial for optimizing the compound's therapeutic efficacy and minimizing side effects.
The mechanism of action of EPZ028862 revolves around its role as an EZH2 inhibitor:
This mechanism highlights the compound's potential as a targeted therapy for malignancies driven by aberrant EZH2 activity.
These properties are critical for formulating EPZ028862 into effective drug delivery systems.
EPZ028862 has several significant applications in scientific research:
The ongoing research into EPZ028862 underscores its importance in advancing our understanding of epigenetics and developing novel therapeutic strategies against cancer and other diseases.
Lysine methylation, catalyzed by histone methyltransferases (HMTs), is a fundamental epigenetic mechanism regulating gene expression, DNA repair, and cell differentiation. Dysregulation of this process contributes significantly to oncogenesis by altering chromatin architecture and transcriptional programs [2]. Among HMTs, the SMYD (SET and MYND domain-containing) family—particularly SMYD3—is frequently overexpressed in malignancies such as breast, colorectal, liver, and pancreatic cancers [2] [6]. SMYD3 methylates both histone and non-histone substrates:
Global epigenetic dysregulation—including aberrant SMYD3 expression—enables uncontrolled activation of oncogenes and silencing of tumor suppressors. Unlike genetic mutations, these changes are reversible, making SMYD3 a compelling therapeutic target [2] [6].
Table 1: Key Lysine Methylation Events in Cancer
Substrate | Methylation Site | Biological Consequence | Cancer Association |
---|---|---|---|
Histone H4 | K5 | Chromatin relaxation, transcriptional activation | Overexpressed in solid tumors |
MAP3K2 (MEKK2) | K260 | Enhanced MAPK/ERK signaling, tumor growth | RAS-driven cancers (e.g., pancreatic) |
VEGFR1 | Undisclosed | Angiogenesis, metastasis | Hepatocellular carcinoma |
SMYD3 is a critical amplifier of oncogenic RAS signaling, prevalent in ~30% of human cancers. Its overexpression correlates with poor prognosis in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma [2] [6]. Mechanistically:
Controversially, some studies indicate SMYD3 is dispensable for autonomous cancer cell proliferation [9], highlighting context-dependent roles that may influence therapeutic targeting.
Table 2: SMYD3 in Oncogenic Pathways
Mechanism | Key Effectors | Functional Outcome | Validated Models |
---|---|---|---|
Cytoplasmic signaling | MAP3K2 methylation | Sustained RAS/ERK activation | Lung adenocarcinoma, PDAC |
Transcriptional regulation | H4K5me, RNA Pol-II binding | Activation of MYC, CTNNB1 | Colorectal cancer, hepatocellular carcinoma |
DNA repair modulation | ATM/CHK2/BRCA2 complex | RAD51 recruitment, error-free HR | Breast cancer cell lines |
The catalytic domain of SMYD3 (residues 1–350) features a bifurcated SET domain interrupted by a MYND-type zinc finger, which mediates protein-DNA interactions [4] [5]. Key structural elements include:
EPZ028862, a potent SMYD3 inhibitor (IC₅₀ = 1.3 nM), exemplifies structure-guided drug design. Cocrystallization with SMYD3 (PDB: 5V37) reveals:
Table 3: SMYD3 Inhibitors and Their Structural Features
Compound | Chemical Class | Binding Mechanism | Potency (IC₅₀/EC₅₀) | Selectivity |
---|---|---|---|---|
EPZ028862 | Isoxazole amide | H-bond with Thr184, occupies substrate cleft | 1.3 nM (biochemical) | >100-fold over SMYD2 |
BCI-121 | Pyrazole amide | SAM-competitive, reduces H4K5me | 3.7 μM (cellular) | Moderate |
EM127 | 4-Aminopiperidine | Covalent binding to Cys186 | 13.2 μM (KD) | High for SMYD3 |
BAY-6035 | Benzodiazepine | Undisclosed | Sub-μM | In clinical evaluation |
Figure 1: EPZ028862 Binding Mode in SMYD3 (PDB: 5V37)
SAM-binding site ← Cyclopropyl group │ Isoxazole -- Amide -- Thr184 H-bond │ Sulfonamide -- 4-Aminocyclohexyl → Substrate cleft (near Cys186)
SAR studies show that introducing basic amines (e.g., 4-aminocyclohexyl) enhances potency by forming salt bridges with Glu192/Asp241. Conversely, rigid aromatic linkers reduce affinity due to hydrophobic mismatches [5] [7]. These insights drive the development of covalent inhibitors (e.g., EM127) that exploit Cys186 for prolonged residence time [7].
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